molecular formula C19H22N4O3 B10995182 1-(2-methoxyethyl)-4,6-dimethyl-N-(2-methyl-1H-benzimidazol-5-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

1-(2-methoxyethyl)-4,6-dimethyl-N-(2-methyl-1H-benzimidazol-5-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B10995182
M. Wt: 354.4 g/mol
InChI Key: ABDBFLHTPLKGHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a 1,2-dihydropyridine core substituted with a 2-methoxyethyl group at position 1, methyl groups at positions 4 and 6, and a benzimidazole-linked carboxamide moiety at position 2. The 1,2-dihydropyridine scaffold is associated with calcium channel modulation and kinase inhibition, though the specific biological activity of this compound remains underexplored in publicly available literature .

Properties

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

1-(2-methoxyethyl)-4,6-dimethyl-N-(2-methyl-3H-benzimidazol-5-yl)-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C19H22N4O3/c1-11-9-12(2)23(7-8-26-4)19(25)17(11)18(24)22-14-5-6-15-16(10-14)21-13(3)20-15/h5-6,9-10H,7-8H2,1-4H3,(H,20,21)(H,22,24)

InChI Key

ABDBFLHTPLKGHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(=O)NC2=CC3=C(C=C2)N=C(N3)C)C

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

    Antitumor Activity

    Research has indicated that compounds with structural similarities to 1-(2-methoxyethyl)-4,6-dimethyl-N-(2-methyl-1H-benzimidazol-5-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit significant antitumor properties. For instance, benzimidazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

    Anti-inflammatory Effects

    Several studies have highlighted the anti-inflammatory potential of benzimidazole derivatives. Compounds similar to 1-(2-methoxyethyl)-4,6-dimethyl-N-(2-methyl-1H-benzimidazol-5-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide have demonstrated efficacy in reducing inflammation markers and mediators such as COX enzymes .

    Binding Affinity Studies

    Interaction studies focusing on the binding affinity of this compound to specific receptors or enzymes are essential for elucidating its mechanism of action. Potential areas for investigation include its effects on calcium channels and other pharmacologically relevant targets.

    Case Studies

    A notable case study involved the synthesis of a series of related compounds that were tested for their anti-inflammatory properties. These studies reported significant reductions in edema volume compared to standard treatments like diclofenac, indicating strong therapeutic potential for inflammatory conditions .

    Comparative Analysis with Related Compounds

    To better understand the unique properties of 1-(2-methoxyethyl)-4,6-dimethyl-N-(2-methyl-1H-benzimidazol-5-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide, it is useful to compare it with other structurally similar compounds:

    Compound NameStructural FeaturesBiological Activity
    Dihydropyridine derivativesSimilar core structureAntihypertensive effects
    Benzimidazole derivativesCommon benzimidazole moietyAntitumor properties
    Calcium channel blockersRelated pharmacophoreCardiovascular effects

    This table illustrates how the specific substituents on 1-(2-methoxyethyl)-4,6-dimethyl-N-(2-methyl-1H-benzimidazol-5-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide may enhance its biological efficacy or selectivity compared to other compounds.

    Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    To contextualize its properties, the compound is compared with two analogs from the provided evidence and inferred structural relatives.

    Table 1: Structural and Functional Comparison

    Compound Name / ID Key Structural Features Reported Pharmacological Relevance
    Target Compound 1-(2-Methoxyethyl), 4,6-dimethyl, N-(2-methyl-1H-benzimidazol-5-yl)-carboxamide Not explicitly reported
    N-(substituted phenyl)-2-methyl-4-(2-(6-oxo-1-phenyl-1,6-dihydro-[2,3'-bipyridin]-5-yl)phenyl) analogs Biphenyl-dihydropyridine hybrid, substituted phenyl groups Anticancer, kinase inhibition
    D-16 (1-(3,5-Dimethoxybenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-pyrrole-carboxamide) 3,5-Dimethoxybenzyl, pyrrole-carboxamide, 4,6-dimethyl dihydropyridine Antiproliferative activity (hypothetical)

    Key Differences and Implications

    Substituent Effects on Solubility and Bioavailability

    • The 2-methoxyethyl group in the target compound likely enhances aqueous solubility compared to the 3,5-dimethoxybenzyl group in D-16, which introduces bulk and hydrophobicity .
    • The biphenyl-dihydropyridine analogs in exhibit reduced solubility due to aromatic stacking but show stronger kinase inhibition, suggesting the target compound’s benzimidazole may balance solubility and target engagement .

    Benzimidazole vs. Biphenyl groups in analogs enhance π-π interactions with kinase ATP-binding pockets, a feature absent in the target compound .

    Methyl Substitution Patterns The 4,6-dimethyl configuration on the dihydropyridine ring is conserved across all analogs, implying a role in stabilizing the enol tautomer for hydrogen bonding or steric shielding .

    Research Findings and Hypotheses

    • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s benzimidazole-dihydropyridine hybrids, involving Ullmann coupling or microwave-assisted cyclization for the carboxamide linkage .
    • Biological Hypotheses :
      • The benzimidazole may target tyrosine kinases (e.g., Bcr-Abl) or DNA repair enzymes (PARP), as seen in analogs like bendamustine or veliparib.
      • The 2-methoxyethyl group could reduce CYP450-mediated metabolism compared to ’s phenyl-substituted derivatives, improving metabolic stability.

    Biological Activity

    1-(2-methoxyethyl)-4,6-dimethyl-N-(2-methyl-1H-benzimidazol-5-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound belonging to the dihydropyridine class. Its unique structure, featuring a dihydropyridine core and various substituents, suggests potential biological activities relevant to medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

    Chemical Structure and Properties

    The molecular formula of this compound is C19H22N4O3C_{19}H_{22}N_{4}O_{3}. Its structure includes:

    • A dihydropyridine core, which is known for its role in calcium channel modulation.
    • A benzimidazole moiety , often associated with anticancer and antimicrobial properties.
    • Functional groups that may enhance its reactivity and biological interactions.

    Biological Activity Overview

    Research indicates that compounds similar to 1-(2-methoxyethyl)-4,6-dimethyl-N-(2-methyl-1H-benzimidazol-5-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit a range of biological activities:

    Anticancer Activity

    Studies have shown that Mannich bases, a category that includes this compound, possess significant anticancer properties. For instance, compounds derived from similar structures have demonstrated cytotoxic effects against various cancer cell lines.

    Compound Cell Line Tested Cytotoxicity (IC50)
    Compound AMCF7 (breast cancer)15 µM
    Compound BPC3 (prostate cancer)20 µM
    1-(2-methoxyethyl)-4,6-dimethyl-N-(2-methyl-1H-benzimidazol-5-yl)-2-oxo-1,2-dihydropyridine-3-carboxamideTBD (to be determined)TBD

    The exact IC50 values for this specific compound are yet to be established but are anticipated based on structural analogs.

    Antimicrobial Activity

    The benzimidazole derivatives have been noted for their antibacterial and antifungal activities. Research indicates that the presence of the benzimidazole ring enhances the compound's ability to inhibit microbial growth.

    The biological mechanisms through which this compound exerts its effects may include:

    • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
    • Receptor Binding : The structural features suggest potential interactions with various receptors involved in cellular signaling pathways.

    Case Studies and Research Findings

    • Anticancer Screening : In a study screening a library of compounds for anticancer activity using multicellular spheroids, several derivatives exhibited promising results. The study highlighted that modifications in the dihydropyridine core could lead to enhanced cytotoxicity against specific cancer types .
    • Antimicrobial Efficacy : Another research effort focused on the antibacterial properties of benzimidazole derivatives showed significant inhibition against Gram-positive bacteria. The study concluded that structural modifications could optimize these effects .
    • Pharmacological Investigations : A detailed investigation into Mannich bases revealed their potential as multifunctional agents capable of targeting multiple pathways in cancer therapy. This highlights the relevance of further exploring derivatives like 1-(2-methoxyethyl)-4,6-dimethyl-N-(2-methyl-1H-benzimidazol-5-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide in drug development .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.